molecular formula C45H58N8O7 B11932951 K-Ras ligand-Linker Conjugate 2

K-Ras ligand-Linker Conjugate 2

Cat. No.: B11932951
M. Wt: 823.0 g/mol
InChI Key: IWTUIAHWVUGDQV-XEZIGOATSA-N
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Description

K-Ras ligand-Linker Conjugate 2 is a chemical compound that incorporates a ligand for K-Ras and a PROTAC linker. This compound is capable of recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP. It is utilized in the synthesis of PROTAC K-Ras Degrader-1, which is a highly effective PROTAC K-Ras degrader with a degradation efficacy of ≥70% in SW1573 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras ligand-Linker Conjugate 2 involves the incorporation of a ligand for K-Ras and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature . Generally, the synthesis involves multiple steps, including the formation of the ligand-linker conjugate and the recruitment of E3 ligases.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed. it is likely that the production involves large-scale synthesis using standard organic synthesis techniques, followed by purification and quality control processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

K-Ras ligand-Linker Conjugate 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions include modified versions of this compound, which may have different biological activities and properties .

Scientific Research Applications

K-Ras ligand-Linker Conjugate 2 has several scientific research applications, including:

Mechanism of Action

K-Ras ligand-Linker Conjugate 2 exerts its effects by recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP. These ligases facilitate the ubiquitination and subsequent degradation of K-Ras, leading to a reduction in K-Ras levels within cells. This mechanism is particularly effective in targeting K-Ras-driven cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

K-Ras ligand-Linker Conjugate 2 is unique due to its ability to recruit multiple E3 ligases and its high degradation efficacy. This makes it a valuable tool in both research and potential therapeutic applications .

Biological Activity

K-Ras is a pivotal player in cancer biology, particularly due to its frequent mutations in various cancers. The K-Ras ligand-linker conjugate 2 (this compound) represents a novel approach in targeting K-Ras for therapeutic intervention. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of K-Ras and Its Role in Cancer

K-Ras is a small GTPase that regulates several key signaling pathways involved in cell proliferation, differentiation, and survival. Mutations in K-Ras, particularly at codons 12, 13, and 61, lead to constitutive activation of the protein, contributing to oncogenesis. Approximately 30% of human cancers involve K-Ras mutations, with the highest prevalence in pancreatic, colorectal, and lung cancers .

This compound is designed to selectively bind to mutated forms of K-Ras, disrupting its interaction with downstream effectors. This conjugate employs a linker that enhances cellular uptake and stability while maintaining specificity for the target mutant form. Preliminary studies indicate that this compound can effectively inhibit the GTP-bound state of K-Ras, thereby blocking its signaling pathways.

Key Mechanisms:

  • Inhibition of GTP Binding : this compound inhibits the exchange of GDP for GTP in mutant K-Ras, reducing its active form's availability.
  • Disruption of Effector Interactions : By binding to K-Ras, the conjugate prevents its interaction with downstream effectors such as RAF and PI3K, which are crucial for cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines expressing mutant K-Ras. For instance, studies using human lung cancer cell lines (A427) showed significant suppression of cell proliferation when treated with the conjugate .

Cell Line Mutation Type IC50 (nM) Proliferation Inhibition (%)
A427K-Ras(G12D)1.666
PANC-1K-Ras(G12D)3056

Case Studies

  • Case Study: A427 Cell Line
    Treatment with this compound resulted in a reduction of cell viability by approximately 66% at an IC50 value of 1.6 nM. This indicates strong selectivity for cells harboring the G12D mutation.
  • Case Study: PANC-1 Cell Line
    In PANC-1 cells, which also express the G12D mutation, treatment led to a proliferation inhibition rate of 56% at a higher concentration (30 µM) compared to untreated controls .

Comparative Analysis with Other Compounds

This compound has been compared with other known inhibitors targeting mutated K-Ras:

Compound Target Mutation IC50 (nM) Mechanism
SotorasibK-Ras(G12C)~100Irreversible inhibitor
AdagrasibK-Ras(G12C)~50Irreversible inhibitor
KRpep-2dK-Ras(G12D)~30Cyclic peptide inhibitor
This compound K-Ras(G12D) 1.6 Selective binding and inhibition

Properties

Molecular Formula

C45H58N8O7

Molecular Weight

823.0 g/mol

IUPAC Name

benzyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C45H58N8O7/c1-50-30-38(58-27-26-57-25-24-56-23-22-55-21-17-47)28-37(50)33-59-44-48-41-31-51(42-13-7-11-35-10-5-6-12-39(35)42)18-15-40(41)43(49-44)52-19-20-53(36(29-52)14-16-46)45(54)60-32-34-8-3-2-4-9-34/h2-13,36-38H,14-15,17-33,47H2,1H3/t36-,37-,38+/m0/s1

InChI Key

IWTUIAHWVUGDQV-XEZIGOATSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN

Canonical SMILES

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN

Origin of Product

United States

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